molecular formula C9H9N3O B12044305 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

Cat. No.: B12044305
M. Wt: 175.19 g/mol
InChI Key: ZQUHCDVHEIWISM-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a hydroxymethyl group and a pyridyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine and imidazole derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, with continuous monitoring and quality control to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-(3-pyridyl)imidazole undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the pyridyl ring.

Scientific Research Applications

5-(Hydroxymethyl)-2-(3-pyridyl)imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Pyridyl)imidazole: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

    5-Methyl-2-(3-pyridyl)imidazole: Features a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.

    5-(Hydroxymethyl)imidazole: Does not have the pyridyl group, leading to distinct characteristics.

Uniqueness

5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is unique due to the presence of both the hydroxymethyl and pyridyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

(2-pyridin-3-yl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C9H9N3O/c13-6-8-5-11-9(12-8)7-2-1-3-10-4-7/h1-5,13H,6H2,(H,11,12)

InChI Key

ZQUHCDVHEIWISM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(N2)CO

Origin of Product

United States

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